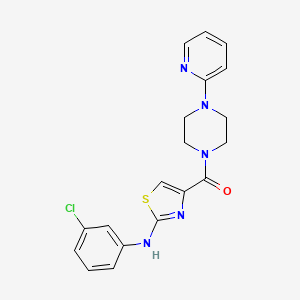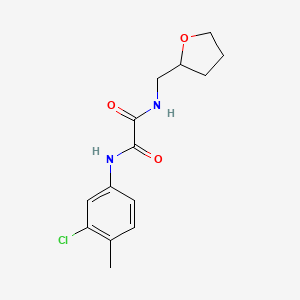![molecular formula C16H17FN2OS B2354041 N-[2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide CAS No. 2305467-06-3](/img/structure/B2354041.png)
N-[2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a fluorophenyl group, and a prop-2-enamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, which is then functionalized with a fluorophenyl group. Subsequent steps involve the introduction of the propan-2-yl and prop-2-enamide groups under controlled reaction conditions. Common reagents used in these steps include thionyl chloride, fluorobenzene, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-(2-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide
- N-[2-[4-(2-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide
Uniqueness
N-[2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c1-5-13(20)19-16(3,4)15-18-14(10(2)21-15)11-8-6-7-9-12(11)17/h5-9H,1H2,2-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLQKIGTKHKRBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(C)(C)NC(=O)C=C)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
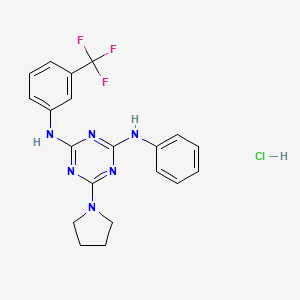
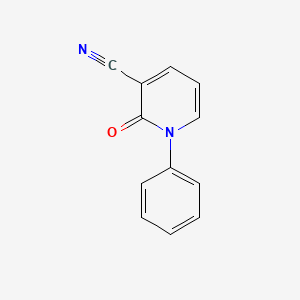
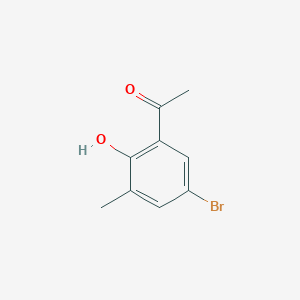
![4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2353962.png)

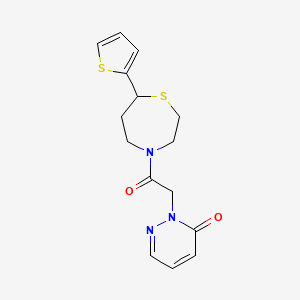
![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2353965.png)
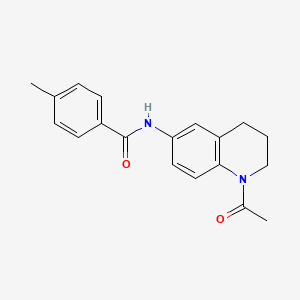
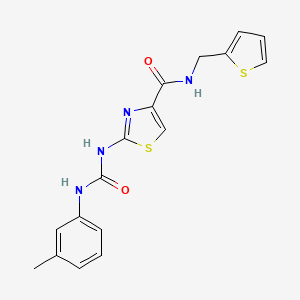
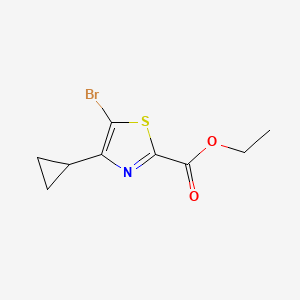
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2353974.png)

